molecular formula C14H8F3NO B3141328 2-[4-(Trifluoromethyl)phenyl]-1,3-benzoxazole CAS No. 478247-76-6

2-[4-(Trifluoromethyl)phenyl]-1,3-benzoxazole

Cat. No.: B3141328
CAS No.: 478247-76-6
M. Wt: 263.21 g/mol
InChI Key: PDDRXMHBYDEJQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-[4-(Trifluoromethyl)phenyl]-1,3-benzoxazole” is a chemical compound that contains a trifluoromethyl group (-CF3). The trifluoromethyl group is a functional group in organic chemistry that consists of three fluorine atoms attached to a carbon atom . It is often used in pharmaceuticals and agrochemicals due to its unique properties .

Scientific Research Applications

Fluorescent Probes and pH Sensing

2-[4-(Trifluoromethyl)phenyl]-1,3-benzoxazole derivatives have applications in creating fluorescent probes for sensing pH and metal cations. A study by Tanaka et al. (2001) on benzoxazole derivatives demonstrated their sensitivity to pH changes and ability to enhance fluorescence under basic conditions. Such derivatives were shown to be effective in sensing magnesium and zinc cations due to the high acidity of the fluorophenol moiety (Tanaka, Kumagai, Aoki, Deguchi, & Iwata, 2001).

Potential in Light Harvesting

Benzoxazole compounds, including those with trifluoromethylphenyl groups, show promise in the field of light harvesting. A study by Mary et al. (2019) investigated the light harvesting efficiency of such compounds, suggesting potential applications in the design of dye-sensitized solar cells (DSSCs) (Mary, Ertan-Bolelli, Thomas, Krishnan, Bolelli, Kasap, Onkol, & Yildiz, 2019).

Synthesis Techniques

Efficient synthesis techniques for benzoxazole derivatives, including those substituted with trifluoromethyl, are essential for their application in scientific research. Ge et al. (2007) developed a one-pot reaction technique for synthesizing benzoxazole derivatives, which is crucial for drug synthesis and creating twin molecules (Ge, Wang, Wan, Lu, & Hao, 2007).

Nanotechnology and Photoluminescence

Benzoxazole derivatives exhibit significant potential in nanotechnology due to their photoluminescent properties. Ghodbane et al. (2012) showed that minor chemical changes in 2-phenyl-benzoxazole derivatives can result in the formation of nanofibers and microcrystals, which strongly emit blue light in solid state. This indicates potential applications in fluorescent nanomaterials for aqueous and biological media (Ghodbane, D'Altério, Saffon, McClenaghan, Scarpantonio, Jolinat, & Féry-Forgues, 2012).

Antimicrobial Activity

Research by Phatangare et al. (2013) explored the synthesis of benzoxazole derivatives for antimicrobial applications. These derivatives showed effective in vitro antibacterial and antifungal activities against various strains, highlighting their potential in developing new antimicrobial agents (Phatangare, Borse, Padalkar, Patil, Gupta, Umape, & Sekar, 2013).

Safety and Hazards

The safety data sheet for a related compound, “2-[4-(Trifluoromethyl)phenyl]ethylamine”, indicates that it causes severe skin burns and eye damage and may cause respiratory irritation. Precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Future Directions

Trifluoromethyl-containing compounds have been the focus of significant research due to their potential applications in pharmaceuticals and agrochemicals . Future research may focus on the design and synthesis of novel trifluoromethyl-containing compounds with improved properties and activities.

Properties

IUPAC Name

2-[4-(trifluoromethyl)phenyl]-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F3NO/c15-14(16,17)10-7-5-9(6-8-10)13-18-11-3-1-2-4-12(11)19-13/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDDRXMHBYDEJQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(Trifluoromethyl)phenyl]-1,3-benzoxazole
Reactant of Route 2
Reactant of Route 2
2-[4-(Trifluoromethyl)phenyl]-1,3-benzoxazole
Reactant of Route 3
Reactant of Route 3
2-[4-(Trifluoromethyl)phenyl]-1,3-benzoxazole
Reactant of Route 4
Reactant of Route 4
2-[4-(Trifluoromethyl)phenyl]-1,3-benzoxazole
Reactant of Route 5
Reactant of Route 5
2-[4-(Trifluoromethyl)phenyl]-1,3-benzoxazole
Reactant of Route 6
Reactant of Route 6
2-[4-(Trifluoromethyl)phenyl]-1,3-benzoxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.